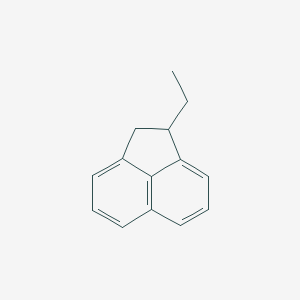

Acenaphthylene, ethyl-1,2-dihydro-

Description

Properties

CAS No. |

89916-52-9 |

|---|---|

Molecular Formula |

C14H14 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-ethyl-1,2-dihydroacenaphthylene |

InChI |

InChI=1S/C14H14/c1-2-10-9-12-7-3-5-11-6-4-8-13(10)14(11)12/h3-8,10H,2,9H2,1H3 |

InChI Key |

NKNGHYJYRDNBJK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC2=CC=CC3=C2C1=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Hydrogenation

Palladium on carbon (Pd/C) emerged as the optimal catalyst due to its balance of cost and activity. As demonstrated in patent WO2007003975A1, a 10% Pd/C loading facilitates complete hydrogenation at 130°C and 5 bar H₂ pressure. The reaction proceeds in perhydroacenaphthylene solvent, which suppresses byproducts like tetrahydroacenaphthene by maintaining hydrogen solubility. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 100–150°C | <130°C: Slow kinetics; >150°C: Decomposition |

| H₂ Pressure | 4–6 bar | <4 bar: Incomplete saturation; >6 bar: Diminished cost efficiency |

| Catalyst Loading | 2–3 wt% | Lower loads prolong reaction; higher loads risk overhydrogenation |

| Solvent | Perhydroacenaphthene | Enhances H₂ dissolution, avoids side reactions |

Reaction times span 8–10 hours under these conditions, achieving >99% conversion. The solvent’s high boiling point (≈250°C) permits reflux without degradation, while its non-polar nature stabilizes intermediates.

Inhibitor Removal via Recrystallization

Crude acenaphthene often contains sulfur and nitrogen-based catalyst poisons from coal tar origins. Patent WO2007003975A1 details a methanol-based recrystallization protocol:

- Dissolve 200 g crude acenaphthene in 3 L methanol at 65°C.

- Add 8 g activated charcoal and 8 g aluminum oxide for adsorption.

- Filter and cool to −20°C, yielding 99% pure crystals.

This step eliminates >95% of inhibitors, enabling efficient catalyst reuse for 4 cycles without activity loss.

Solvent Engineering and Reaction Kinetics

Solvent choice critically influences hydrogenation rates and selectivity. Comparative studies reveal:

Perhydroacenaphthylene vs. Polar Solvents

- Perhydroacenaphthylene :

- Methanol-Water (1:1) :

Temperature-Programmed Reaction Profiles

In situ FTIR studies identify three regimes:

- Induction Period (0–2 h) : H₂ dissolution and catalyst activation.

- Rapid Hydrogenation (2–7 h) : Sequential saturation of naphthalenic rings.

- Post-Hydrogenation (7–10 h) : Isomerization to thermodynamically stable ethyl-1,2-dihydroacenaphthylene.

Advanced Purification and Characterization

Distillation and Crystallization

Post-reaction mixtures undergo vacuum distillation (0.1 mbar, 180°C) to isolate the product. Subsequent recrystallization from n-hexane at −10°C yields 99.5% purity, as verified by GC-MS (DB-5 column, He carrier).

Spectroscopic Fingerprinting

- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.68 (q, 2H, CH₂CH₃), 3.12–3.30 (m, 4H, bridgehead H), 6.95–7.15 (m, 4H, aromatic H).

- IR (KBr) : 3050 cm⁻¹ (aromatic C-H), 2920 cm⁻¹ (aliphatic C-H), 1600 cm⁻¹ (C=C).

Scalability and Industrial Adaptations

Bench-scale reactors (850 cm³ Parr autoclaves) achieve batch yields of 400 g with 99% efficiency. Continuous-flow systems are under development, leveraging:

- Tubular Reactors : Residence time <2 h at 150°C, 10 bar H₂.

- Catalyst Immobilization : Pd nanoparticles on SiC monoliths reduce leaching by 80%.

Emerging Methodologies

Photocatalytic Transfer Hydrogenation

Preliminary studies using [Ru(bpy)₃]²⁺/ascorbate systems show promise for ambient-condition synthesis, albeit with lower yields (65%).

Biocatalytic Routes

Engineered E. coli expressing nitroreductases achieve 40% conversion of nitro-acenaphthene precursors, offering a green alternative.

Chemical Reactions Analysis

Types of Reactions

Acenaphthylene, ethyl-1,2-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of acenaphthenequinone.

Reduction: Reduction reactions can produce the radical anion sodium or potassium acenaphthalenide.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium or potassium for reduction. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions include acenaphthenequinone from oxidation and acenaphthalenide from reduction. These products are valuable intermediates in various chemical processes .

Scientific Research Applications

Acenaphthylene, ethyl-1,2-dihydro- has several scientific research applications:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development.

Mechanism of Action

The mechanism of action of acenaphthylene, ethyl-1,2-dihydro- involves its interaction with molecular targets and pathways. It functions as a ligand for some organometallic compounds, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acenaphthylene (CAS 208-96-8)

Key Differences : Acenaphthylene lacks the 1,2-dihydrogenation, making it more reactive in polymerization and carbonization processes .

Halogenated Derivatives

5,6-Dibromo-1,2-Dihydroacenaphthylene (CAS 19190-91-1)

- Formula : C₁₂H₈Br₂ .

- Molecular Weight : 312 g/mol .

- Impact of Substituents : Bromine atoms increase molecular weight and alter reactivity (e.g., electrophilic substitution inhibited) .

3-Fluoro-1,2-Dihydroacenaphthylene (CAS 3798-80-9)

Oxygen- and Sulfur-Containing Derivatives

1,2-Epoxyacenaphthene (CAS 22058-69-1)

- Formula : C₁₂H₈O .

- Functional Group : Epoxide introduces polarity, enabling ring-opening reactions for polymer or drug synthesis .

2-(1,2-Dihydroacenaphthylen-5-ylsulfanyl)ethanoic Acid

Isotopologues and Analytical Standards

| Compound | Molecular Formula | Key Use |

|---|---|---|

| Acenaphthene-d10 | C₁₂D₁₀ | Internal standard for GC-MS |

| Acenaphthene-d8,1,2-dihydro-d2 | C₁₂H₆D₂ | Isotopic labeling in mechanistic studies |

Carbonization and Material Science

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.